molecular formula C6H10N2O B8339930 3-Allyloxy-2-aminopropionitrile

3-Allyloxy-2-aminopropionitrile

Cat. No.: B8339930
M. Wt: 126.16 g/mol
InChI Key: JKVULFXCDZYPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyloxy-2-aminopropionitrile is a nitrile derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the third carbon and an amino group (-NH₂) at the second carbon of a three-carbon propionitrile backbone.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-amino-3-prop-2-enoxypropanenitrile

InChI

InChI=1S/C6H10N2O/c1-2-3-9-5-6(8)4-7/h2,6H,1,3,5,8H2

InChI Key

JKVULFXCDZYPER-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-Allyloxy-2-aminopropionitrile, enabling comparative analysis:

3-(Pyridyl-2-Amino)Propionitrile

  • Structure : A pyridyl ring replaces the allyloxy group, with an aromatic amine at the second carbon and nitrile at the third carbon.
  • Synthesis: Produced via a base-catalyzed cyanoethylation reaction between a pyridylamine derivative and acrylonitrile .
  • Applications : Used in medicinal and pesticidal intermediates due to the pyridyl group’s bioactivity .
  • Reactivity : The aromatic amine may enhance stability compared to aliphatic amines, while the nitrile group enables further functionalization.

3-Allyloxypropionic Acid Allyl Ester

  • Structure : Contains an allyloxy group at the third carbon but replaces the nitrile and amine with ester functionalities (-COO-allyl).
  • Synthesis : Likely synthesized via esterification or transesterification of propionic acid derivatives with allyl alcohol .
  • Applications: Potential use as a monomer in polymer synthesis or crosslinking agent due to its dual allyl groups .
  • Reactivity : The ester groups are prone to hydrolysis, contrasting with the nitrile’s resistance to aqueous conditions.

General Comparison of Key Features

Property This compound 3-(Pyridyl-2-Amino)Propionitrile 3-Allyloxypropionic Acid Allyl Ester
Functional Groups -NH₂, -O-allyl, -CN -NH₂ (aromatic), -CN, pyridyl -O-allyl, -COO-allyl
Synthetic Route Hypothetically: Cyanoethylation Base-mediated cyanoethylation Esterification/transesterification
Reactivity High (amine + nitrile + allyl ether) Moderate (stable aromatic amine) Moderate (hydrolyzable ester)
Applications Pharmaceuticals, agrochemicals Medicines, pesticides Polymers, coatings

Research Findings and Implications

  • Synthetic Flexibility: The cyanoethylation method described for 3-(Pyridyl-2-Amino)Propionitrile could theoretically adapt to synthesize this compound by substituting pyridylamine with allyloxy-amine precursors.
  • Functional Group Synergy: The combination of amine, nitrile, and allyl ether in this compound may enable unique reactivity, such as participation in Michael additions or polymerization.

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